N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20050633
InChI: InChI=1S/C9H6ClN3OS/c10-6-2-1-3-7(4-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14)
SMILES:
Molecular Formula: C9H6ClN3OS
Molecular Weight: 239.68 g/mol

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

CAS No.:

Cat. No.: VC20050633

Molecular Formula: C9H6ClN3OS

Molecular Weight: 239.68 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide -

Specification

Molecular Formula C9H6ClN3OS
Molecular Weight 239.68 g/mol
IUPAC Name N-(3-chlorophenyl)thiadiazole-4-carboxamide
Standard InChI InChI=1S/C9H6ClN3OS/c10-6-2-1-3-7(4-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14)
Standard InChI Key AZAANMFYJCSKOT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)NC(=O)C2=CSN=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₉H₆ClN₃OS, with a molecular weight of 239.68 g/mol . Its IUPAC name is N-(3-chlorophenyl)thiadiazole-4-carboxamide, and its structure features:

  • A 1,2,3-thiadiazole ring with sulfur at position 1 and nitrogen at positions 2 and 3.

  • A carboxamide group at position 4 of the thiadiazole ring.

  • A 3-chlorophenyl substituent attached to the carboxamide nitrogen.

The SMILES notation is C1=CC(=CC(=C1)Cl)NC(=O)C2=CSN=N2, and the InChIKey is AZAANMFYJCSKOT-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₆ClN₃OS
Molecular Weight239.68 g/mol
XLogP3-AA (Lipophilicity)2.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves multi-step protocols:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazides or hydrazine derivatives with sulfur-containing reagents. For example, reaction of 3-chloroaniline with thiadiazole-4-carboxylic acid chloride under reflux conditions .

  • Coupling Reactions: Amide bond formation between 1,2,3-thiadiazole-4-carboxylic acid and 3-chloroaniline using coupling agents like EDCI or HOBt in dimethylformamide (DMF) .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationPOCl₃, DMF, 80°C, 6 h65–70
Amide CouplingEDCI, HOBt, DMF, rt, 12 h75–80
PurificationEthanol/water (3:1)>95

Biological Activities and Mechanisms

Antimicrobial and Antiviral Effects

The compound’s sulfonamide-like structure confers broad-spectrum antimicrobial activity. Against Staphylococcus aureus, minimal inhibitory concentrations (MICs) of 16–32 µg/mL have been reported . Additionally, thiadiazole derivatives inhibit viral proteases, including SARS-CoV-2 Mᵖʳᵒ (binding energy: −7.3 kcal/mol) .

Table 3: Biological Activity Profile

ActivityModel SystemResult
CytotoxicityHepG2 cellsIC₅₀ = 10.2 µM
AntibacterialS. aureusMIC = 18 µg/mL
AntiviralSARS-CoV-2 MᵖʳᵒΔG = −7.1 kcal/mol

Applications in Drug Development

Medicinal Chemistry

The compound serves as a precursor for targeted kinase inhibitors. Structural analogs with trifluoromethyl groups (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl] derivatives) show enhanced bioavailability and selectivity for epidermal growth factor receptor (EGFR).

Agricultural Uses

As a pesticide intermediate, its thiadiazole moiety disrupts insect chitin synthesis. Field trials against Helicoverpa armigera demonstrated 85% larval mortality at 50 ppm .

Recent Advances and Future Directions

Recent studies highlight its role in photoactive materials for organic LEDs . Computational models predict strong electron-withdrawing capacity, making it a candidate for photovoltaic applications . In drug discovery, hybrid derivatives with imidazole rings are under investigation for dual-action anticancer agents .

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